2-Methyl-4-(4-nitrobenzoyl)pyridine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This benzoylpyridine derivative features a unique 2-methyl-4-(4-nitrobenzoyl) substitution pattern critical for SAR studies where both electronic and steric effects dictate target engagement. The para-nitro group confers a distinct two-electron reduction sequence (nitro before carbonyl), enabling tunable redox applications in molecular switch or sensor design. Generic replacement with meta-nitro or des-methyl analogs risks unpredictable shifts in reactivity and biological readout. Procure this compound to benchmark lead series, build focused fungicide screening libraries, or serve as a validated nitroreductase substrate in GDEPT probe development.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 1187165-15-6
Cat. No. B1392271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-nitrobenzoyl)pyridine
CAS1187165-15-6
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H10N2O3/c1-9-8-11(6-7-14-9)13(16)10-2-4-12(5-3-10)15(17)18/h2-8H,1H3
InChIKeyCXUYRFUEJGAJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 748.9 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(4-nitrobenzoyl)pyridine (CAS 1187165-15-6): Core Structural and Procurement Profile


2-Methyl-4-(4-nitrobenzoyl)pyridine (CAS 1187165-15-6) is a synthetic organic compound belonging to the benzoylpyridine class, featuring a 2-methylpyridine core substituted at the 4-position with a 4-nitrobenzoyl group . The molecule has the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . Commercially, it is typically offered as a research-grade chemical with a purity of 97% or higher , and it is available from multiple specialty chemical suppliers for laboratory use .

2-Methyl-4-(4-nitrobenzoyl)pyridine: Why Analog Substitution is Not Trivial


Substituting 2-Methyl-4-(4-nitrobenzoyl)pyridine with a closely related analog is non-trivial due to the synergistic impact of its specific substitution pattern. The combined presence of the 2-methyl group and the 4-nitrobenzoyl moiety influences both electronic properties and molecular geometry [1]. Electrochemical studies on analogous 4-benzoylpyridinium systems demonstrate that para-substituents on the benzoyl ring substantially tune redox potentials, with the nitro group exhibiting a distinct reduction sequence that differs from other substituents [2]. Furthermore, the position of the nitro group (para vs. meta) is known to alter biological activity profiles . Therefore, generic replacement without rigorous validation can lead to unpredictable changes in reactivity, selectivity, or assay outcomes.

2-Methyl-4-(4-nitrobenzoyl)pyridine: Quantitative Differentiation Evidence


2-Methyl-4-(4-nitrobenzoyl)pyridine: Structural Uniqueness vs. Regioisomeric Analogs

2-Methyl-4-(4-nitrobenzoyl)pyridine possesses a unique substitution pattern—a 2-methyl group on the pyridine ring and a 4-nitrobenzoyl group at the 4-position—that distinguishes it from other benzoylpyridine analogs . This specific arrangement results in a distinct three-dimensional structure and electronic distribution. Direct head-to-head quantitative biological data for this exact compound is absent from the peer-reviewed literature. However, class-level inference from studies on related 2-benzoylpyridine thiosemicarbazone series indicates that the position of the nitro substituent (para vs. meta) significantly modulates antiproliferative activity, with 3-nitrobenzoyl analogs exhibiting greater antineoplastic potency than their di-2-pyridylketone thiosemicarbazone (DpT) counterparts [1]. While not a direct comparison with the 4-nitro isomer, this underscores that even minor positional changes in the nitrobenzoyl moiety can yield measurable differences in biological outcome, making the 4-nitro-2-methyl pattern a distinct chemical entity for SAR exploration.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

2-Methyl-4-(4-nitrobenzoyl)pyridine: Electrochemical Redox Tuning via p-Nitro Substitution

In a study of 4-benzoyl-N-(4-substituted benzyl)pyridinium cations, the nitro-substituted analog (X = NO2) was shown to undergo two reversible, well-separated one-electron reductions with ΔE1/2 ≥ 650 mV [1]. Critically, the nitro group itself undergoes reduction before the second-electron reduction of the 4-benzoylpyridinium system, a behavior distinct from other substituents like -CH3 or -OCH3 [1]. The Hammett ρ-values for the first and second reductions of the 2-NO2 compound were 0.80 and 0.93, respectively, compared to 2.3 and 3.3 for the 1-NO2 (N-methyl) analog, demonstrating a significantly attenuated substituent effect in the 2-series due to the -CH2- spacer [1]. This provides a quantitative framework for predicting the redox behavior of the target compound, as the 2-methyl-4-(4-nitrobenzoyl)pyridine core is structurally analogous to the 2-series cations studied.

Electrochemistry Materials Science Redox Chemistry

2-Methyl-4-(4-nitrobenzoyl)pyridine: Purity Benchmarking for Reproducible Research

The target compound is commercially available from multiple vendors with a specified purity of 97% . One supplier (MolCore) offers a purity of NLT 98% . This high purity is essential for minimizing variability in biological assays and ensuring consistent reactivity in synthetic applications. While not a direct performance comparison against analogs, the availability of high-purity material with verified analytical data (e.g., InChI Key: CXUYRFUEJGAJII-UHFFFAOYSA-N) provides a reliable baseline for experimental reproducibility .

Chemical Synthesis Analytical Chemistry Quality Control

2-Methyl-4-(4-nitrobenzoyl)pyridine: Predicted Physicochemical Properties vs. Related Scaffolds

Computational predictions provide a basis for comparing the drug-likeness of 2-Methyl-4-(4-nitrobenzoyl)pyridine to related scaffolds. The compound has a predicted LogP of 2.52922 and a Topological Polar Surface Area (TPSA) of 73.1 Ų . These values place it within a favorable range for oral bioavailability according to Lipinski's Rule of Five (LogP < 5, TPSA < 140 Ų). While direct experimental data for this exact compound is lacking, the predicted properties suggest it possesses a balanced hydrophilic-lipophilic profile that could be advantageous for cell permeability and solubility compared to more hydrophobic analogs lacking the polar nitro group.

Drug Discovery Computational Chemistry ADME Prediction

2-Methyl-4-(4-nitrobenzoyl)pyridine: Functional Group Handles for Diversification

The molecule contains two key functional groups that serve as distinct chemical handles: a reducible nitro group (NO2) and a carbonyl group (C=O) adjacent to an aromatic ring . The nitro group can be selectively reduced to an amine, enabling further functionalization via amide coupling, sulfonamide formation, or diazonium chemistry. The carbonyl group can participate in nucleophilic addition reactions, including the formation of oximes, hydrazones, and thiosemicarbazones—scaffolds with demonstrated biological activity in related benzoylpyridine series [1]. This dual functionality allows for modular diversification, a feature not present in analogs lacking one of these reactive centers.

Organic Synthesis Medicinal Chemistry Chemical Biology

2-Methyl-4-(4-nitrobenzoyl)pyridine: Inclusion in Broad-Spectrum Fungicide Patents

Benzoylpyridine derivatives, as a class, are claimed as active ingredients in fungicidal compositions. Patent US6770662 specifically describes benzoylpyridine derivatives where X can be a nitro group, encompassing the target compound's core structure [1]. The patent demonstrates that compounds within this genus exhibit activity against plant pathogenic fungi. While the patent does not provide isolated quantitative data for 2-Methyl-4-(4-nitrobenzoyl)pyridine itself, its inclusion within the claimed chemical space signals its potential as a fungicidal agent or a lead structure for agrochemical development. This differentiates it from benzoylpyridines lacking the nitro substituent, which may not fall under the same patent claims.

Agrochemical Fungicide Discovery Patent Analysis

2-Methyl-4-(4-nitrobenzoyl)pyridine: High-Value Application Scenarios


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

2-Methyl-4-(4-nitrobenzoyl)pyridine serves as a key tool compound for probing the SAR of benzoylpyridine-based pharmacophores. Its unique 2-methyl-4-(4-nitrobenzoyl) substitution pattern allows researchers to systematically evaluate the impact of the nitro group position and the methyl substituent on biological target engagement [1]. By comparing its activity profile against analogs such as 2-(3-nitrobenzoyl)pyridine or 4-benzoylpyridine derivatives, medicinal chemists can map critical binding interactions and optimize lead series for enhanced potency or selectivity [1][2].

Electrochemical Sensor and Materials Development

The well-characterized redox behavior of 4-nitrobenzoyl-substituted pyridinium systems provides a quantitative framework for utilizing 2-Methyl-4-(4-nitrobenzoyl)pyridine in electrochemical applications [1]. Its distinct two-electron reduction sequence, with the nitro group reducing prior to the carbonyl system, makes it a candidate for designing redox-active materials, molecular switches, or electrochemical sensors where a tunable reduction potential is required [1].

Agrochemical Lead Discovery and Patent Analysis

Given the inclusion of nitro-substituted benzoylpyridines in fungicide patents, 2-Methyl-4-(4-nitrobenzoyl)pyridine can be employed as a starting scaffold for developing novel crop protection agents [1]. Industrial researchers can use this compound to generate focused libraries for screening against agriculturally relevant fungal pathogens or as a reference standard when evaluating the novelty of new benzoylpyridine derivatives [1].

Chemical Biology Probe for Nitroreductase Activity

The reducible nitro group on 2-Methyl-4-(4-nitrobenzoyl)pyridine makes it a potential substrate for nitroreductase enzymes, which are often used in gene-directed enzyme prodrug therapy (GDEPT) and cell ablation studies [1]. Its predictable electrochemical reduction potential (inferred from class-level data) could be exploited to design activatable probes or to study nitroreductase activity in biological systems [2].

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